molecular formula C7H6BrClN4S B15240231 5-Bromo-1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B15240231
M. Wt: 293.57 g/mol
InChI Key: WHHMVCLJQHEQOZ-UHFFFAOYSA-N
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Description

5-Bromo-1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a bromine atom at position 5 and a (5-chlorothiophen-2-yl)methyl group at position 1. The presence of both bromine and chlorothiophene moieties imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C7H6BrClN4S

Molecular Weight

293.57 g/mol

IUPAC Name

5-bromo-1-[(5-chlorothiophen-2-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H6BrClN4S/c8-6-11-7(10)12-13(6)3-4-1-2-5(9)14-4/h1-2H,3H2,(H2,10,12)

InChI Key

WHHMVCLJQHEQOZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)CN2C(=NC(=N2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Key Substituents Biological Activity (if reported) References
Target Compound C₈H₆BrClN₄S 5-Bromo, 1-(5-chlorothiophen-2-yl)methyl Not explicitly reported N/A
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine C₈H₇BrN₄ 5-Bromo, 3-bromophenyl Anticancer (in silico predictions)
5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine C₉H₉BrN₄ 4-Bromobenzyl Not reported
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine C₂₂H₁₅BrN₄O₂ Bromophenyl, benzoxazole, oxadiazole Not reported

Key Observations :

  • Substituent Diversity : The target compound's chlorothiophene group distinguishes it from analogs with purely aromatic (e.g., bromophenyl) or aliphatic (e.g., benzyl) substituents. The sulfur atom in the thiophene ring may enhance lipophilicity and π-stacking interactions compared to benzene-based analogs .

Spectroscopic and Analytical Data

  • IR Spectroscopy :
    • Target Compound: Expected NH stretch ~3300 cm⁻¹, C-Br ~540 cm⁻¹ (cf. 539 cm⁻¹ in ), and C-Cl ~600–700 cm⁻¹.
    • Analog 4j (): NH (3307 cm⁻¹), C-Br (530 cm⁻¹), consistent with bromine presence .
  • ¹H-NMR :
    • Target Compound: Aromatic protons on chlorothiophene expected at δ 6.7–7.0 ppm (similar to benzoxazole analogs in ), with triazole NH ~9.5 ppm.
    • Analog 6j (): Triazole proton at δ 9.44 ppm; aromatic protons at δ 6.77–7.04 ppm .

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